3,3-Bis(bromomethyl)thietane

Description

Structural Significance and Research Context

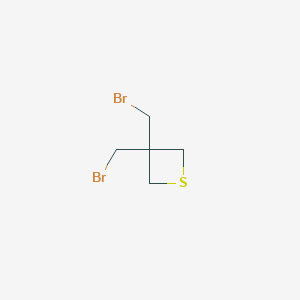

The structure of 3,3-bis(bromomethyl)thietane is defined by a thietane (B1214591) ring, which is a four-membered heterocycle containing a sulfur atom. Such small-ring compounds are inherently strained, a characteristic that significantly influences their reactivity. researchgate.net This strain makes them susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry. evitachem.comresearchgate.net

The key feature of this molecule is the presence of two bromomethyl groups (-CH₂Br) attached to the same carbon atom (C3) of the thietane ring. These geminal bromomethyl groups serve as highly reactive sites, or "handles," for a variety of chemical transformations. The bromine atoms are good leaving groups, making the adjacent carbon atoms electrophilic and thus prone to attack by nucleophiles. evitachem.comcymitquimica.com This dual functionality allows for the construction of diverse and complex molecular scaffolds.

The research context for this compound is situated within the broader interest in saturated four-membered heterocycles like thietanes, oxetanes, and azetidines. rsc.org These motifs are increasingly important in medicinal chemistry and materials science. rsc.orgnih.govresearchgate.net Thietane derivatives, in particular, are found as core structures in some biologically active compounds and are explored for their potential pharmaceutical applications. researchgate.netresearchgate.netresearchgate.net For instance, spiro[3.3]heptane frameworks, which can be synthesized from precursors like this compound, are utilized as bioisosteres for common cyclic structures in drug discovery. rsc.org

Importance as a Four-Membered Sulfur Heterocycle in Organic Synthesis

In organic synthesis, this compound is valued as a versatile building block. evitachem.comresearchgate.netresearchgate.net Its primary utility stems from the reactivity of its two bromomethyl groups, which readily participate in nucleophilic substitution reactions. evitachem.com This allows for the introduction of a wide range of functional groups by reacting it with various nucleophiles such as amines, thiols, or sulfides. evitachem.com

A significant application of this reactivity is in the synthesis of spirocyclic compounds. evitachem.com For example, the reaction of a related compound, 3,3-bis(bromomethyl)-1-tosylazetidine (B1527192), with sodium sulfide (B99878) leads to a double displacement reaction, forming the core structure of 1,6-thiazaspiro[3.3]heptane. researchgate.netresearchgate.net This type of transformation highlights the utility of the bis(bromomethyl) functionality in creating rigid, three-dimensional molecules of interest in medicinal chemistry. rsc.orgchemrxiv.org

Furthermore, this compound serves as a precursor for other substituted thietane derivatives. nih.gov Its oxygen analog, 3,3-bis(bromomethyl)oxetane, is known for its applications in polymer chemistry, particularly in the synthesis of cross-linked polymers, suggesting similar potential for the thietane derivative in the development of novel sulfur-containing materials. cymitquimica.com The ability to undergo ring-opening reactions also adds to its synthetic versatility, providing pathways to linear sulfur-containing molecules. evitachem.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(bromomethyl)thietane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2S/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQPYVMYPSRNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(CBr)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Bis Bromomethyl Thietane and Its Derivatives

Cyclic Thioetherification Approaches

Cyclic thioetherification is a fundamental and widely employed strategy for the formation of the thietane (B1214591) ring. This approach involves the formation of two carbon-sulfur bonds to close the four-membered ring, which can be achieved through either intermolecular or intramolecular reactions.

Double Nucleophilic Displacement Reactions

One of the most traditional and direct methods for constructing the thietane ring is through a double nucleophilic displacement reaction, where a sulfur nucleophile reacts with a substrate containing two leaving groups at the 1 and 3 positions.

The reaction of 1,3-dihaloalkanes with a sulfide (B99878) source is a cornerstone in thietane synthesis. chemrxiv.org This method is particularly suitable for the preparation of 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov For the synthesis of derivatives structurally related to 3,3-bis(bromomethyl)thietane, a key precursor is a 2,2-disubstituted-1,3-dihalopropane. For instance, the synthesis of thietane-3,3-diyldimethanol, a precursor to various thietanose nucleosides, was achieved through a double displacement reaction on 2,2-bis(bromomethyl)propane-1,3-diol using sodium sulfide. chemrxiv.org

This strategy has also been extended to more complex systems. In the synthesis of 1,6-thiazaspiro[3.3]heptane, a derivative containing a thietane ring, 3,3-bis(bromomethyl)-1-tosylazetidine (B1527192) served as the 1,3-dihaloalkane equivalent. The reaction of this precursor with sodium sulfide led to the formation of the spirocyclic thietane structure. chemrxiv.orgnih.gov

| Precursor | Sulfur Source | Product | Reference |

| 2,2-bis(bromomethyl)propane-1,3-diol | Sodium sulfide | thietane-3,3-diyldimethanol | chemrxiv.org |

| 3,3-bis(bromomethyl)-1-tosylazetidine | Sodium sulfide | 1,6-thiazaspiro[3.3]heptane | chemrxiv.orgnih.gov |

Sodium sulfide (Na₂S) is the most commonly employed sulfur nucleophile for the double displacement synthesis of thietanes from 1,3-dihaloalkanes. chemrxiv.org Its effectiveness is demonstrated in the synthesis of various thietane derivatives, including those with functional groups at the 3-position. nih.gov The reaction is typically carried out in a suitable solvent that can facilitate the bimolecular nucleophilic substitution (SN2) reactions.

Beyond sodium sulfide, other sulfur-containing nucleophiles have been utilized. Thiourea, for example, can be used in a stepwise manner. It first reacts with a 1,3-dihaloalkane to form an isothiouronium salt, which is then hydrolyzed under basic conditions to generate a thiol intermediate that subsequently cyclizes to the thietane. chemrxiv.org This approach was employed in the synthesis of 3-chloromethyl-3-hydroxymethylthietane from 3,3-bis(chloromethyl)oxetane. chemrxiv.org

Intramolecular Cyclization Strategies

Intramolecular cyclization provides an alternative and often efficient route to the thietane ring, avoiding the potential for polymerization that can occur in intermolecular reactions. This strategy typically involves a precursor molecule that already contains the sulfur atom and a leaving group at the appropriate distance for ring closure.

A key approach in this category is the direct cyclic thioetherification of γ-mercaptoalkanols. beilstein-journals.org This method involves the formation of a thietane ring from a 3-mercaptopropan-1-ol derivative. The hydroxyl group is typically converted into a good leaving group in situ to facilitate the intramolecular SN2 reaction by the thiol. For example, the synthesis of a spirothietane derivative was achieved through the direct cyclization of a 3-mercaptopropan-1-ol unit using triphenylphosphine (B44618) diethyl azodicarboxylate (the Mitsunobu reaction). nih.govbeilstein-journals.org

Furthermore, 1,3-diols can serve as precursors for the required γ-mercaptoalkanols. A method has been developed to selectively convert primary or secondary 1,3-diols into 2-(3-hydroxyalkylthio)benzoxazoles. These intermediates, upon treatment with a base such as potassium hydride, undergo intramolecular cyclization to afford the corresponding thietanes. nih.gov

Ring Expansion Techniques

Ring expansion of smaller, more strained heterocyclic rings presents another elegant strategy for the synthesis of thietanes. This approach can offer advantages in terms of regioselectivity and stereocontrol.

Expansion of Thiiranes via Nucleophilic Ring-Opening and Intramolecular Displacement

Thiiranes (three-membered sulfur-containing heterocycles) can be expanded to thietanes through a sequence of nucleophilic ring-opening followed by intramolecular cyclization. nih.gov This methodology provides an efficient route for the preparation of various thietane derivatives from readily available thiiranes. nih.gov

The process is initiated by the reaction of a thiirane (B1199164) with a nucleophile that also contains a latent leaving group. For instance, the reaction of thiiranes with dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and sodium hydride, leads to the formation of thietanes. nih.gov The reaction proceeds via a nucleophilic attack of the ylide on the thiirane ring, resulting in a ring-opened thiolate intermediate. This thiolate then undergoes an intramolecular displacement of the dimethyl sulfoxide (B87167) group to form the four-membered thietane ring. nih.gov

This ring expansion strategy has been successfully applied to prepare a variety of thietanes and demonstrates the utility of small, strained rings as building blocks for larger heterocyclic systems. nih.gov

Transformations Involving Sulfonium (B1226848) Ylides

The synthesis of functionalized thietanes can be achieved through the ring expansion of thiiranes, utilizing sulfonium ylides as carbene precursors. This method provides an efficient strategy for preparing substituted thietanes from readily available three-membered rings. The reaction typically proceeds via an electrophilic ring expansion mechanism induced by a rhodium carbenoid, which is generated from a dimethylsulfonium acylmethylide.

The mechanism involves an initial reaction between the nucleophilic acyl sulfur ylide and a rhodium catalyst, which generates an electrophilic metallocarbene with the loss of dimethyl sulfide. This process represents an umpolung (polarity inversion) of the ylide's reactivity. The thiirane then acts as a nucleophile, attacking the electrophilic metallocarbene to form a thiiranium intermediate. This intermediate is subsequently attacked by the previously released dimethyl sulfide, leading to the ring-opening of the thiirane and the formation of a zwitterionic intermediate. An intramolecular substitution within this intermediate then occurs, yielding the final thietane product and regenerating the rhodium catalyst.

Table 1: Synthesis of Functionalized Thietanes via Ring Expansion of Thiiranes

| Thiirane Reactant | Sulfonium Ylide | Catalyst | Resulting Thietane Product | Yield (%) |

|---|---|---|---|---|

| 2-Phenylthiirane | Dimethylsulfonium 2-oxo-2-phenylethylide | Rh₂(OAc)₄ | 2-Benzoyl-3-phenylthietane | 95 |

| 2-Benzylthiirane | Dimethylsulfonium 2-(4-methoxyphenyl)-2-oxoethylide | Rh₂(OAc)₄ | 2-(4-Methoxybenzoyl)-3-benzylthietane | 92 |

| 2-Hexylthiirane | Dimethylsulfonium 2-(naphthalen-2-yl)-2-oxoethylide | Rh₂(OAc)₄ | 2-Hexyl-3-(naphthalene-2-carbonyl)thietane | 89 |

This table presents data synthesized from findings on rhodium-catalyzed ring expansion reactions.

Photochemical Synthesis Routes

Photochemical methods, particularly [2+2] cycloadditions, are a cornerstone for the construction of the thietane backbone. These reactions offer direct pathways to multisubstituted thietanes that can be difficult to access through traditional thioetherification routes.

The thia-Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, yielding a thietane ring. This reaction represents one of the most straightforward approaches to building the thietane core. First reported in 1969, this transformation involves the photoexcitation of the thiocarbonyl compound, which then reacts with the alkene.

The reaction of thiobenzophenone (B74592) with various alkenes illustrates the utility of this method. Under UV irradiation, thiobenzophenone reacts with both electron-rich and electron-deficient olefins to give the corresponding thietanes, often with retention of the olefin's original configuration. The mechanism of the photocycloaddition has been studied, revealing that electron-rich olefins tend to react with the n,π* triplet state of thiobenzophenone.

Table 2: Examples of Thia-Paternò–Büchi Reactions with Thiobenzophenone

| Alkene Partner | Irradiation Wavelength (nm) | Thietane Product | Yield (%) |

|---|---|---|---|

| Styrene | 366 | 2,2-Diphenyl-3-phenylthietane | 85 |

| Ethyl vinyl ether | 366 | 3-Ethoxy-2,2-diphenylthietane | 90 |

| Acrylonitrile | 589 | 3-Cyano-2,2-diphenylthietane | 75 |

Data synthesized from a review of photochemical [2+2] cycloadditions.

A significant challenge in the thia-Paternò–Büchi reaction is the instability of many thiocarbonyl compounds, especially thioaldehydes and thioketones. An innovative strategy to overcome this limitation is a domino photochemical reaction that generates the reactive thiocarbonyl intermediate in situ. This process involves a Norrish Type II fragmentation of a stable precursor, such as a phenacyl sulfide, which is immediately followed by a thia-Paternò–Büchi reaction with an alkene partner present in the mixture.

The Norrish Type II reaction is a photochemical process where an excited carbonyl group abstracts a γ-hydrogen, leading to a 1,4-biradical that then cleaves to form an enol and an alkene. In this domino sequence, the fragmentation of the phenacyl sulfide yields the desired thiocarbonyl compound, which is trapped by the alkene before it can decompose. This approach has successfully expanded the diversity of thietanes that can be synthesized, including those derived from previously inaccessible thiocarbonyls. More recently, it was discovered that a by-product of the Norrish fragmentation, 1-acetylpyrene, can itself act as a visible-light photocatalyst for the subsequent thia-Paternò–Büchi step.

Table 3: Thietane Synthesis via Domino Norrish Type II/Thia-Paternò–Büchi Reaction

| Phenacyl Sulfide Precursor | Alkene Partner | Conditions | Resulting Thietane | Yield (%) |

|---|---|---|---|---|

| S-Phenacyl phenylmethanethioate | N-Phenylmaleimide | hv, 350 nm, CH₂Cl₂ | Thietane derivative | 80 |

| S-Phenacyl 4-methylbenzenecarbothioate | Dimethyl fumarate | hv, 350 nm, CH₂Cl₂ | Thietane derivative | 75 |

| 1-Phenyl-2-(phenylthio)ethan-1-one | Acrylonitrile | hv, 350 nm, CH₂Cl₂ | 3-Cyano-2-phenylthietane | 65 |

This table is a representative summary based on the domino photochemical reaction strategy.

Stepwise Functionalization and Derivatization during Synthesis

Beyond forming the core thietane ring, stepwise functionalization allows for the synthesis of complex, highly substituted derivatives. This can be achieved by using a simple, pre-formed thietane as a scaffold or by incorporating functionalization steps during the ring-forming sequence.

One powerful approach begins with a readily available precursor like thietan-3-one. This ketone can undergo standard organometallic additions, such as with Grignard or organolithium reagents, to install a variety of substituents at the 3-position, forming tertiary thietan-3-ols. Subsequent oxidation of the sulfide to a sulfone using an oxidizing agent like m-CPBA yields 3,3-disubstituted thietane dioxides. These thietanols can then be used to generate a carbocation on the four-membered ring, which can be coupled with arenes, thiols, and alcohols to create a diverse library of derivatives.

Another example is the multi-step synthesis of complex 2'-spirothietane nucleosides. The synthesis can start from a ketone precursor which is first converted to an α,β-unsaturated ester. A key step is the Michael addition of a thiol, followed by reduction of the ester, mesylation of the resulting primary alcohol, and finally an intramolecular cyclization to form the spiro-fused thietane ring. Further derivatization, such as iodofluorination and displacement of the iodine, can be performed to introduce additional functionality.

Table 4: Examples of Stepwise Functionalization Strategies

| Starting Material | Reagent Sequence | Final Derivative |

|---|---|---|

| Thietan-3-one | 1. 4-Methoxyphenylmagnesium bromide2. m-CPBA | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide |

This table illustrates multi-step synthetic sequences for creating complex thietane derivatives.

Reactivity and Transformation Pathways of 3,3 Bis Bromomethyl Thietane

Nucleophilic Substitution Reactions of Bromomethyl Groups

The primary and most accessible reaction pathway for 3,3-Bis(bromomethyl)thietane involves the displacement of the bromide ions from the exocyclic bromomethyl groups. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbons electrophilic and susceptible to attack by a wide range of nucleophiles.

The two bromomethyl groups on the thietane (B1214591) ring can undergo sequential or simultaneous nucleophilic substitution, providing a straightforward route to a variety of 3,3-disubstituted thietane derivatives. This transformation is fundamental for introducing new functional groups and for constructing larger, more complex molecular architectures.

By reacting this compound with different nucleophiles, new carbon-heteroatom or carbon-carbon bonds can be formed. For instance, reaction with sodium azide (B81097) would yield 3,3-bis(azidomethyl)thietane, a precursor for amines or triazoles. Similarly, amines, thiols, and alkoxides can be used to introduce corresponding functionalities.

A particularly notable application of this reactivity is in the synthesis of spirocyclic compounds. When a dinucleophile, such as sodium sulfide (B99878), is used, an intramolecular cyclization can occur after the initial substitution, leading to the formation of a new ring system fused at the C3 position of the thietane core. An analogous transformation is observed when 3,3-bis(bromomethyl)-1-tosylazetidine (B1527192) is treated with sodium sulfide to synthesize 1,6-thiazaspiro[3.3]heptane nih.govbeilstein-journals.org. This highlights the utility of bis(halomethyl) functionalized four-membered rings in constructing compact, three-dimensional spiro-heterocycles.

The table below illustrates representative nucleophilic substitution reactions that are analogous to those expected for this compound.

| Starting Material Analogue | Nucleophile | Product | Application/Significance |

| 2,2-bis(bromomethyl)propane-1,3-diol | Sodium Sulfide (Na₂S) | Thietane-3,3-diyldimethanol | Synthesis of thietanose nucleosides beilstein-journals.org |

| 3,3-bis(chloromethyl)oxetane | Thiourea, then KOH | 2-Oxa-6-thiaspiro[3.3]heptane | Formation of spiro-heterocycles beilstein-journals.org |

| 1,3-Dibromo-2,2-bis(bromomethyl)propane | Sodium Sulfide (Na₂S) | 2,6-Dithiaspiro[3.3]heptane | Synthesis of dithiaspiro compounds thieme-connect.de |

| Poly(3,3-bis-bromo oxetane) | Sodium Azide (NaN₃) | Poly(3,3-bis-azidomethyl oxetane) | Synthesis of energetic polymers researchgate.net |

The displacement of bromide from the bromomethyl groups of this compound proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. Several factors support this pathway:

Primary Substrate: The electrophilic carbon atoms are part of primary alkyl halides (-CH₂Br), which are sterically unhindered and thus highly accessible to nucleophiles. This minimizes steric hindrance that would favor an S_N1 mechanism.

Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, as it is a weak base and can stabilize the negative charge effectively.

Concerted Process: In the S_N2 mechanism, the reaction occurs in a single, concerted step. The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), leading to the simultaneous formation of the new bond and cleavage of the C-Br bond.

This mechanism implies that the rate of reaction is dependent on the concentration of both the thietane substrate and the nucleophile. The reaction typically requires a polar aprotic solvent, which can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus preserving its reactivity.

Oxidation States of the Thietane Sulfur Atom

The sulfur atom in the thietane ring exists in the sulfide oxidation state and is readily oxidized to higher oxidation states using common oxidizing agents. This transformation significantly alters the electronic properties and chemical stability of the ring system. The two primary oxidation products are the corresponding sulfoxide (B87167) and sulfone.

Thietane 1-oxide (Sulfoxide): Oxidation with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) in acetic acid or sodium periodate, selectively converts the sulfide to a sulfoxide mdpi.com. The resulting this compound 1-oxide contains a chiral sulfur center and a polar S=O bond.

Thietane 1,1-dioxide (Sulfone): The use of an excess of a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, leads to the formation of the sulfone nih.govorganic-chemistry.org. The resulting this compound 1,1-dioxide features a sulfur atom in its highest oxidation state for this structure. The thietane dioxide ring is generally more stable and less prone to ring-opening than the corresponding thietane or thietane oxide acs.orgchemrxiv.org.

The selective oxidation of the sulfur atom provides a method for fine-tuning the chemical and physical properties of the molecule, which is particularly relevant in medicinal chemistry and materials science.

The following table summarizes common oxidation conditions for converting sulfides to sulfoxides and sulfones.

| Reagent | Stoichiometry | Typical Product | Conditions |

| Hydrogen Peroxide (H₂O₂) | ~1 equivalent | Sulfoxide | Room Temperature, Acetic Acid mdpi.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent | Sulfoxide | 0 °C to Room Temperature |

| Oxone | ~1 equivalent | Sulfoxide | Methanol/Water |

| Hydrogen Peroxide (H₂O₂) | >2 equivalents | Sulfone | Elevated Temperature organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents | Sulfone | Room Temperature nih.gov |

| Potassium Permanganate (KMnO₄) | Excess | Sulfone | Acetic Acid/Water |

Synthesis and Reactivity of Thietane S-Oxides

The oxidation of this compound to its corresponding S-oxide, this compound 1-oxide, introduces a chiral center at the sulfur atom and significantly influences the ring's conformation and reactivity.

Synthesis:

The synthesis of thietane S-oxides is generally achieved through controlled oxidation of the parent thietane. While specific studies on the oxidation of this compound are not extensively documented, established methods for the oxidation of other thietane derivatives can be applied. These methods often utilize oxidizing agents such as hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding S,S-dioxide. The oxidation of unsymmetrically substituted thietanes, such as this compound, can lead to the formation of a mixture of cis and trans diastereomers, depending on the orientation of the oxygen atom relative to the substituents on the ring.

Reactivity:

The reactivity of this compound 1-oxide is dictated by the presence of the sulfoxide group and the two bromomethyl arms. The sulfoxide group is a polar functionality that can participate in hydrogen bonding and act as a directing group in further chemical transformations. The bromomethyl groups are susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, paving the way for the synthesis of more complex molecules. For instance, reaction with nucleophiles such as amines, thiols, or cyanides would lead to the corresponding substituted thietane 1-oxides. The inherent reactivity of the bromomethyl groups provides a versatile handle for further molecular elaboration.

| Reactant | Reagent | Product | Reaction Type |

| This compound | m-CPBA (1 equiv.) | This compound 1-oxide | Oxidation |

| This compound 1-oxide | Nucleophile (e.g., R-NH2) | 3,3-Bis(aminomethyl)thietane 1-oxide derivative | Nucleophilic Substitution |

Synthesis and Reactivity of Thietane S,S-Dioxides

Further oxidation of the thietane ring leads to the formation of this compound 1,1-dioxide, a sulfone derivative with distinct chemical properties.

Synthesis:

The synthesis of thietane S,S-dioxides is typically achieved by the oxidation of the corresponding thietane or thietane S-oxide. chemrxiv.org Common oxidizing agents for this transformation include an excess of hydrogen peroxide or m-CPBA. chemrxiv.org The resulting thietane dioxide ring is known for its high chemical stability. chemrxiv.org

Reactivity:

The thietane 1,1-dioxide group is a strong electron-withdrawing group, which influences the reactivity of the adjacent bromomethyl groups. The high stability of the thietane dioxide ring makes it a robust scaffold for further functionalization. acs.org The primary reactive sites remain the C-Br bonds of the bromomethyl substituents, which can undergo nucleophilic substitution reactions to introduce a variety of functional groups. The stability of the thietane dioxide core allows for a wide range of reaction conditions to be employed for these transformations.

| Reactant | Reagent | Product | Reaction Type |

| This compound | m-CPBA (excess) | This compound 1,1-dioxide | Oxidation |

| This compound 1,1-dioxide | Nucleophile (e.g., R-SH) | 3,3-Bis(thiomethyl)thietane 1,1-dioxide derivative | Nucleophilic Substitution |

A significant aspect of the reactivity of thietane S,S-dioxides is the ability to form carbocationic intermediates on the four-membered ring. This opens up pathways for the synthesis of various 3,3-disubstituted thietane dioxides. Although not starting from this compound, studies on related 3-hydroxy-3-arylthietane 1,1-dioxides have demonstrated that the treatment with Lewis or Brønsted acids can generate a carbocation at the C3 position. researchgate.netresearchgate.net This carbocation can then be trapped by a variety of nucleophiles, including arenes, thiols, and alcohols, to form new C-C, C-S, and C-O bonds directly on the thietane dioxide ring. researchgate.netresearchgate.net This methodology provides a divergent approach to a wide array of 3,3-disubstituted thietane dioxides. researchgate.netresearchgate.net

This reactivity suggests that if one of the bromomethyl groups in this compound 1,1-dioxide were to be converted to a hydroxyl group, similar carbocation-mediated transformations could be envisioned.

Advanced Cyclization and Rearrangement Pathways

The presence of two reactive bromomethyl groups in this compound provides the opportunity for intramolecular reactions, leading to the formation of bicyclic and spirocyclic systems. These advanced cyclization pathways can generate complex molecular architectures from a relatively simple starting material.

One notable example of a related transformation is the synthesis of 1,6-thiazaspiro[3.3]heptane from 3,3-bis(bromomethyl)-1-tosylazetidine. nih.gov In this synthesis, a double nucleophilic displacement with sodium sulfide leads to the formation of the thietane ring. nih.gov This reaction highlights the potential for the two bromomethyl groups to react with a dinucleophile to form a new ring system.

Applying this concept to this compound, it is conceivable that reaction with a suitable dinucleophile, such as a diamine or a dithiol, could lead to the formation of novel bicyclic structures containing the thietane core. For instance, reaction with a primary diamine could potentially yield a diazabicyclo-fused thietane system.

Advanced Spectroscopic and Structural Elucidation of 3,3 Bis Bromomethyl Thietane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules in solution. For 3,3-Bis(bromomethyl)thietane, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed to fully characterize its structure and conformational dynamics.

Conformational Analysis via Multi-Dimensional NMR Techniques

The four-membered thietane (B1214591) ring is not planar and undergoes a dynamic process known as ring puckering. The puckered conformation helps to relieve the ring strain inherent in small cyclic systems. For unsubstituted thietane, this puckering has been studied, and a puckering angle of approximately 26° with an interconversion barrier of 274 cm⁻¹ has been determined. researchgate.net The presence of bulky 3,3-disubstituted groups, such as the bis(bromomethyl) groups, would significantly influence the ring's conformational preferences.

Multi-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for this analysis. NOESY experiments detect through-space interactions between protons that are close to each other, providing insights into the three-dimensional arrangement of the molecule. By analyzing the cross-peaks in a NOESY spectrum, it would be possible to determine the preferred puckered conformation and the orientation of the bromomethyl substituents (axial vs. equatorial). Techniques such as COSY, HSQC, and HMBC would also be used to assign all proton and carbon signals unambiguously before interpreting the NOESY data. mdpi.com

Elucidation of Stereochemistry and Regiochemistry

The target molecule, this compound, does not have any stereocenters, so its stereochemistry is straightforward. However, for substituted thietane derivatives, NMR is essential for determining relative and absolute stereochemistry. Regiochemistry, which concerns the position of substituents, is also readily determined by NMR. For this compound, ¹H and ¹³C NMR would confirm the substitution pattern. The ¹³C NMR spectrum would show a quaternary carbon signal for the C3 position, and the proton-decoupled spectrum would show distinct signals for the methylene (B1212753) carbons of the ring (C2 and C4) and the bromomethyl groups.

Long-Range Coupling and Anisotropic Shielding Effects in Thietane Rings

Long-range coupling, typically over four or more bonds (⁴J or higher), can provide valuable structural information, particularly about the geometry of the molecule. In cyclic systems like thietanes, specific spatial arrangements of protons, such as a "W" or planar zig-zag arrangement, can lead to observable long-range couplings. The magnitude of these coupling constants is often small but can be detected with modern high-field NMR spectrometers. Analysis of these couplings in this compound could further refine the understanding of the ring's puckering and the conformational orientation of the side chains.

Magnetic anisotropy, or the anisotropic shielding effect, occurs when a molecule has regions of space where the local magnetic field experienced by a nucleus is altered due to circulating electrons in another part of the molecule (e.g., in π-systems or strained rings). libretexts.orgalmerja.com This effect causes protons to be either shielded (shifted to a higher field, lower ppm) or deshielded (shifted to a lower field, higher ppm) depending on their spatial position relative to the anisotropic group. The strained thietane ring itself can exhibit some anisotropic effects, influencing the chemical shifts of the ring protons and the protons on the bromomethyl groups. Quantifying these shifts would require detailed quantum mechanical calculations alongside experimental data.

X-ray Crystallography

X-ray crystallography provides precise information about the arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and torsion angles. This technique would offer a definitive picture of the molecular structure of this compound.

Determination of Solid-State Molecular Structures

A single-crystal X-ray diffraction analysis of this compound would reveal the precise geometry of the thietane ring in the solid state. Studies on related 3,3-disubstituted thietane dioxides have shown puckering angles ranging from nearly planar (1°) to significantly puckered (29.4°), depending on the substituents and potential intramolecular interactions like hydrogen bonding. chemrxiv.org For this compound, the analysis would determine the C-S and C-C bond lengths, the C-S-C, S-C-C, and C-C-C bond angles within the ring, and the puckering angle. It would also precisely define the geometry of the C(3)-C(CH₂Br)₂ moiety.

Below is a hypothetical data table illustrating the kind of information that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | S1 | C2 | Data N/A | ||

| C2 | C3 | Data N/A | |||

| C3 | C4 | Data N/A | |||

| C4 | S1 | Data N/A | |||

| C3 | C5 | Data N/A | |||

| C5 | Br1 | Data N/A | |||

| Bond Angle (°) | C4 | S1 | C2 | Data N/A | |

| S1 | C2 | C3 | Data N/A | ||

| C2 | C3 | C4 | Data N/A | ||

| Torsion Angle (°) | S1 | C2 | C3 | C4 | Data N/A |

Analysis of Supramolecular Arrangements

Supramolecular chemistry involves the study of non-covalent interactions that dictate how molecules arrange themselves in the solid state. For this compound, the bromine atoms are expected to play a key role in forming these arrangements through halogen bonding. nih.govmdpi.com A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule (such as another halogen, oxygen, or sulfur atom). bohrium.comresearchgate.net

Other Advanced Spectroscopic Methods

Beyond nuclear magnetic resonance (NMR) spectroscopy, a comprehensive understanding of a molecule's structure and connectivity is achieved through a combination of other advanced spectroscopic techniques. IR spectroscopy is invaluable for the identification of functional groups, while mass spectrometry provides crucial information about the molecular weight and the stability of different parts of the molecule through fragmentation analysis.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of the IR radiation, absorption occurs. These absorptions are recorded as bands in an IR spectrum.

For this compound, the key functional groups are the C-H bonds of the alkyl structure, the C-Br bonds, and the C-S bond of the thietane ring. The expected characteristic IR absorption bands for this compound are detailed below.

Predicted Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 2960-2850 | C-H Stretch | Alkyl (CH₂) | Strong |

| 1470-1430 | C-H Bend (Scissoring) | CH₂ | Medium |

| 1380-1370 | C-H Bend (Rocking) | CH₂ | Medium |

| 725-650 | C-S Stretch | Thietane Ring | Weak to Medium |

| 650-550 | C-Br Stretch | Bromomethyl | Strong |

Detailed Research Findings:

C-H Vibrations: The presence of the methylene (CH₂) groups in the thietane ring and the bromomethyl substituents will give rise to characteristic C-H stretching vibrations in the region of 2960-2850 cm⁻¹. Additionally, C-H bending (scissoring and rocking) vibrations are expected to appear in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

C-S Stretch: The carbon-sulfur bond within the thietane ring is expected to produce a weak to medium absorption band in the fingerprint region, typically between 725-650 cm⁻¹. The precise position can be influenced by the ring strain and substitution.

C-Br Stretch: A strong absorption band is anticipated in the lower frequency region of the spectrum, between 650-550 cm⁻¹, which is characteristic of the carbon-bromine stretching vibration. The presence of two C-Br bonds would likely result in a prominent band in this region.

Mass Spectrometry for Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Upon ionization in the mass spectrometer, the molecule, now a molecular ion, can undergo fragmentation. The pattern of these fragments provides valuable clues about the molecule's structure.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 natural abundance. This results in a characteristic M+2 peak, where M is the mass of the ion containing the ⁷⁹Br isotope. For a compound with two bromine atoms, like this compound, a distinctive M, M+2, and M+4 pattern with an intensity ratio of approximately 1:2:1 is expected for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pathways for this compound

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the loss of a bromine atom or cleavage of the thietane ring.

Loss of a Bromine Atom: The C-Br bond is relatively weak and can cleave to form a stable carbocation. This would result in a significant peak at [M-Br]⁺.

Loss of a Bromomethyl Group: Cleavage of the C-C bond between the quaternary carbon and a bromomethyl group would lead to the formation of a [M-CH₂Br]⁺ ion.

Ring Opening and Fragmentation: The strained thietane ring can undergo cleavage. Common fragmentation patterns for cyclic sulfides involve the loss of sulfur-containing fragments.

Formation of Tropylium-like Ions: Rearrangement of fragments to form stable aromatic-like ions, if possible, is a common pathway, though less likely for this specific structure without further rearrangement.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Fragmentation Pathway |

| 260/262/264 | [C₅H₈Br₂S]⁺ | Molecular Ion (M⁺) |

| 181/183 | [C₅H₈BrS]⁺ | Loss of a bromine atom ([M-Br]⁺) |

| 167/169 | [C₄H₅BrS]⁺ | Loss of a bromomethyl group ([M-CH₂Br]⁺) |

| 93 | [CH₂Br]⁺ | Bromomethyl cation |

| 87 | [C₄H₇S]⁺ | Thietane ring fragment after loss of both bromomethyl groups |

Detailed Research Findings:

Molecular Ion Peak: The molecular ion peak for this compound would exhibit a characteristic triplet at m/z values corresponding to the presence of two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, with a relative intensity ratio of approximately 1:2:1.

Isotopic Signatures: All fragments containing one bromine atom will appear as a doublet of peaks of nearly equal intensity, separated by two m/z units. Fragments containing two bromine atoms will show the 1:2:1 triplet pattern.

Base Peak: The most abundant fragment ion, known as the base peak, is often the most stable fragment. For this compound, the [M-Br]⁺ ion is a likely candidate for the base peak due to the relative ease of C-Br bond cleavage and the stability of the resulting carbocation.

Computational and Theoretical Investigations of Thietane Systems

Quantum Chemical Calculations on Ring Strain Energy

The thietane (B1214591) ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain due to the deviation of its bond angles from ideal values. Quantum chemical calculations are a primary tool for quantifying this ring strain energy (RSE). The RSE is typically determined by comparing the energy of the cyclic molecule to that of a suitable strain-free acyclic reference compound through theoretical reactions, such as homodesmotic or isodesmic reactions.

For thietane systems, the RSE is influenced by factors such as the nature of the heteroatom and the substituents on the ring. The replacement of a methylene (B1212753) (CH₂) group in cyclobutane (B1203170) with a sulfur atom to form thietane generally leads to a reduction in ring strain. This is attributed to the longer C-S bond lengths and smaller C-S-C bond angle compared to C-C and C-C-C in cyclobutane, which helps to alleviate some of the angle strain.

While specific RSE values for 3,3-Bis(bromomethyl)thietane are not extensively documented in dedicated studies, trends can be inferred from calculations on related substituted small rings. Generally, bulky substituents at the 3-position of a thietane ring can influence the RSE. The Thorpe-Ingold effect suggests that gem-disubstitution can decrease the endocyclic bond angle, which might alter the ring strain. High-level computational methods, such as G3(MP2) composite correlated molecular orbital theory, are employed to accurately predict RSEs in various small ring systems, showing that both ring size and substitution patterns play a crucial role. osti.gov For instance, in saturated four-membered rings, the RSE can vary significantly with substitution, although general trends regarding specific substituent effects are not always straightforward. osti.gov

Table 1: Representative Ring Strain Energies (RSE) of Four-Membered Rings Note: This table presents general values for related systems to provide context, not specific calculated values for this compound.

| Compound | Ring Strain Energy (kcal/mol) | Computational Method Context |

|---|---|---|

| Cyclobutane | ~26 | Reference for carbocyclic rings |

| Oxetane (B1205548) | ~25 | Comparison with oxygen heterocycle |

| Thietane | ~19-20 | General value for the parent ring |

| Substituted Thietanes | Varies | RSE is sensitive to the nature and position of substituents |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity and detailed reaction mechanisms of chemical compounds, including thietane derivatives. sciepub.com By calculating the electronic structure and potential energy surfaces, DFT can elucidate reaction pathways, identify transition states, and predict reactivity patterns. mdpi.comresearchgate.net

Nucleophilic Attack Pathways and Transition State Analysis

The thietane ring can undergo ring-opening reactions initiated by nucleophilic attack. The presence of two bromomethyl groups in this compound introduces electrophilic centers at the brominated carbons, but the sulfur atom itself can also be a site of interaction. DFT studies can model the approach of a nucleophile to the thietane derivative to determine the most favorable pathway.

Potential pathways for nucleophilic attack include:

Sₙ2 substitution at the bromomethyl groups: A nucleophile could attack the carbon atom of one of the bromomethyl groups, displacing the bromide ion. This is a common reaction for primary alkyl halides.

Ring-opening via attack at a ring carbon: A strong nucleophile could potentially attack one of the α-carbon atoms (C2 or C4) adjacent to the sulfur, leading to the cleavage of a C-S bond. This is often facilitated by prior activation of the sulfur atom.

Attack at the sulfur atom: Soft nucleophiles can attack the sulfur atom, leading to the formation of a sulfonium (B1226848) species which could then undergo further reaction.

DFT calculations allow for the mapping of the potential energy surface for each of these pathways. By locating the transition state structures and calculating their corresponding activation energies, the kinetically favored reaction pathway can be identified. For 3,3-disubstituted thietanes, steric hindrance caused by the bis(bromomethyl) groups at the C3 position would likely influence the accessibility of the ring carbons and the sulfur atom to incoming nucleophiles.

Cycloreversion Mechanisms of Thietane Radical Cations

The cycloreversion of thietane radical cations has been a subject of detailed DFT studies. nih.govresearchgate.netacs.org These reactions, often initiated by photoinduced electron transfer (PET), involve the fragmentation of the thietane ring into smaller molecules.

DFT calculations, particularly at the UB3LYP/6-31G* level of theory, have shown that the cycloreversion of thietane radical cations typically proceeds through a stepwise mechanism. nih.govacs.org The process is generally initiated by the cleavage of the C2-C3 bond, which is computationally shown to have a much lower activation energy than the alternative S-C4 bond cleavage. acs.org This initial bond breaking leads to the formation of a distonic radical cation intermediate. researchgate.net

From this common intermediate, two competitive pathways can emerge nih.govresearchgate.netacs.org:

Pathway (i): Subsequent cleavage of the S-C4 bond occurs, often proceeding through a tightly bound ion-molecule complex. This pathway leads to the formation of an alkene radical cation and a neutral thio-ketone. acs.org

Pathway (ii): An intramolecular rearrangement can occur, leading to the formation of formal [4+2] cycloadducts. nih.govresearchgate.net

The specific pathway followed can be influenced by the substitution pattern on the thietane ring. DFT calculations have demonstrated that for different substituted thietane radical cations, one pathway may be energetically favored over the other. nih.gov Although this compound has not been the specific subject of these published studies, the general mechanistic framework established by DFT provides a robust model for predicting its likely behavior upon ionization.

Conformational Analysis and Ring Puckering Potential Functions

The thietane ring is not planar but exists in a puckered conformation to relieve torsional strain. The degree of puckering and the energy barrier to ring inversion are key conformational parameters that can be investigated using computational methods. The puckering of a four-membered ring can be described by a ring-puckering coordinate.

For the parent thietane, the ring is puckered with a significant barrier to inversion through the planar conformation. High-resolution spectroscopic techniques combined with quantum chemical calculations have been used to study the ring-puckering vibrational mode in the thietane cation. researchgate.net These studies determined the interconversion barrier and the ring puckering angle, finding that the cation is more planar than the neutral molecule. researchgate.net

Table 2: Conformational Parameters of Thietane and its Cation Source: Based on data from VUV-MATI spectroscopy and quantum chemical calculations. researchgate.net

| Species | State | Interconversion Barrier (cm⁻¹) | Ring Puckering Angle (°) |

|---|---|---|---|

| Thietane (Neutral) | S₀ | 274 | 26 |

| Thietane Cation | D₀ | 48.0 | 18.2 |

Electronic Structure Theory and Chemical Reactivity Descriptors

Electronic structure theory provides a fundamental basis for understanding the reactivity of molecules. Within the framework of DFT, various chemical reactivity descriptors can be calculated to predict how a molecule will interact with other reagents. researchgate.net These descriptors are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciepub.com

Key reactivity descriptors include:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests high reactivity. sciepub.com

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It is related to the HOMO-LUMO gap. Softness is the reciprocal of hardness. The Hard and Soft Acids and Bases (HSAB) principle uses these concepts to predict reaction favorability.

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This global index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. sciepub.com

Molecular Electrostatic Potential (MEP): An MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for electrophilic and nucleophilic attack. sciepub.com

For this compound, DFT calculations could provide these descriptors. The sulfur atom's lone pairs would likely contribute significantly to the HOMO, making it a potential site for electrophilic attack or oxidation. The antibonding σ* orbitals of the C-Br bonds would contribute to the LUMO, indicating that the bromomethyl groups are the primary electrophilic sites for nucleophilic attack. An MEP map would likely show negative potential around the sulfur atom and positive potential around the hydrogens and carbons attached to the bromine atoms.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Complex Organic Scaffolds

The rigid, three-dimensional structure of the thietane (B1214591) core, combined with the synthetic handles provided by the bis(bromomethyl) substitution, allows for the construction of diverse and structurally complex organic molecules. These scaffolds are of significant interest in drug discovery and materials science.

Spirocycles, compounds containing two rings connected by a single common atom, are increasingly utilized in medicinal chemistry to explore three-dimensional chemical space. nih.gov 3,3-Bis(bromomethyl)thietane is an ideal precursor for the synthesis of thietane-containing spiro[3.3]heptane derivatives. The general synthetic strategy involves the reaction of the two electrophilic bromomethyl groups with a dinucleophile, which forms the second four-membered ring.

For example, reaction with sodium sulfide (B99878) (Na₂S) would lead to the formation of 2,6-dithiaspiro[3.3]heptane. Similarly, reaction with primary amines or ammonia (B1221849) can yield azaspirocycles. This approach is analogous to the synthesis of 2-thia-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane from similarly disubstituted precursors. thieme-connect.de A notable synthesis of a spirothietane involved reacting a dimesylate derivative with sodium sulfide to form the thietane ring fused to a quinolizidine (B1214090) core. nih.gov Another reported method for creating thietane-containing spirocycles involves the treatment of 6-bromo-3,3-bis(hydroxymethyl)indolin-2-one with mesyl chloride and subsequent reaction with sodium sulfide to yield 6-bromospiro[indoline-3,3′-thietan]-2-one. nih.gov

These reactions highlight a modular approach where the nature of the resulting spirocycle can be tuned by selecting the appropriate dinucleophile.

Table 1: Examples of Dinucleophiles for Spirocycle Synthesis

| Dinucleophile | Resulting Spiro[3.3]heptane Derivative |

| Sodium sulfide (Na₂S) | 2,6-Dithiaspiro[3.3]heptane |

| Ammonia (NH₃) | 2-Thia-6-azaspiro[3.3]heptane |

| Primary Amine (R-NH₂) | N-substituted-2-thia-6-azaspiro[3.3]heptane |

| Hydrazine (N₂H₄) | 2-Thia-6,7-diazaspiro[3.4]octane skeleton |

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. nih.gov Modifications to the sugar moiety are a common strategy to improve the pharmacological properties of these drugs. The thietane ring can serve as a bioisosteric replacement for the furanose or pyranose ring of natural nucleosides, leading to a class of compounds known as thietanose nucleosides. nih.gov These sulfur-containing analogs can exhibit unique biological activities. researchgate.net

This compound can be converted into a key intermediate for thietanose nucleoside synthesis. A plausible synthetic route involves the initial conversion of the bromomethyl groups to hydroxymethyl groups via hydrolysis or substitution with a protected hydroxyl equivalent, yielding 3,3-bis(hydroxymethyl)thietane. This resulting diol can then be chemically manipulated and protected to mimic a sugar scaffold, followed by coupling with a nucleobase (e.g., pyrimidines or purines) to afford the final nucleoside analog. This strategy is consistent with established methods for synthesizing thietanose nucleosides, such as the synthesis of thietanocin A, a sulfur analogue of the antiviral drug oxetanocin A. nih.gov More complex structures, such as thietane-fused nucleosides, have also been synthesized using related strategies. nih.govresearchgate.net

The construction of fused and bridged ring systems introduces conformational rigidity and novel three-dimensional shapes into molecules. The two bromomethyl groups of this compound provide reactive sites that can be utilized in intramolecular cyclization reactions to build such complex architectures.

For the construction of bridged systems, the two bromomethyl groups can be made to react with a tethered dinucleophile or undergo a coupling reaction. For example, an intramolecular Wurtz-type coupling could potentially form a three-carbon bridge between the two methyl carbons, resulting in a 2-thiabicyclo[2.1.1]hexane core. The synthesis of bridged thietanes has been reported through methods such as the intramolecular cyclization following the ring-opening of an aziridine (B145994) derivative. nih.gov

Fused systems can be generated through intramolecular photochemical [2+2] cycloadditions, which have been used to create tricyclic thietane derivatives. nih.gov While direct application of this compound for this purpose is not extensively documented, its structure lends itself to annulation strategies where the bromomethyl groups are first converted to longer chains capable of intramolecular cyclization back onto the thietane ring or an adjacent substituent.

Development of Functional Polymeric Materials

The reactivity of both the thietane ring and its side chains allows this compound to be used in the synthesis of specialized polymers. These materials can feature a polyether backbone with reactive pendant groups, opening avenues for functional materials with applications in various fields.

Thietanes can undergo cationic ring-opening polymerization (CROP) to form polythioethers. mdpi.com This process is initiated by electrophilic catalysts that attack the sulfur atom, leading to the opening of the strained four-membered ring and subsequent chain propagation. The polymerization of the oxygen-containing analog, 3,3-bis(chloromethyl)oxetane, is a well-established process. radtech.org

The polymerization of this compound via CROP would yield a linear polymer, poly(this compound). The key feature of this polymer is the presence of a reactive bromomethyl group on each repeating unit. These pendant groups serve as sites for post-polymerization modification. For instance, they can be substituted with various nucleophiles to introduce new functionalities along the polymer backbone. A similar strategy has been employed for the oxetane (B1205548) analog, where poly(3,3-bis-bromo oxetane) was converted to poly(3,3-bis-azidomethyl oxetane), an energetic polymer. researchgate.net This approach allows for the synthesis of a wide range of functional polymers from a single parent polymer.

Table 2: Potential Post-Polymerization Modifications

| Reagent | Introduced Functional Group | Potential Application |

| Sodium Azide (B81097) (NaN₃) | Azide (-N₃) | Energetic materials, Click chemistry |

| Sodium Cyanide (NaCN) | Nitrile (-CN) | Precursor for amines, carboxylic acids |

| Thiourea followed by hydrolysis | Thiol (-SH) | Heavy metal binding, Crosslinking |

| Amines (R₂NH) | Tertiary Amine (-CH₂NR₂) | pH-responsive materials, Catalysis |

Electrochromic polymers are materials that change color in response to an electrical potential, making them suitable for applications such as smart windows and displays. mdpi.com These materials are typically based on conjugated polymer backbones, such as polythiophenes. researchgate.netrsc.org

While the thietane ring itself is saturated and non-conjugated, this compound can serve as a structural scaffold to synthesize monomers for electrochromic polymers. The two bromomethyl groups can be used to link two or more electroactive units, such as thiophene (B33073), furan, or carbazole. For example, reaction with 2-lithiothiophene would yield a monomer consisting of a central, non-conjugated thietane core flanked by two polymerizable thiophene units.

The subsequent polymerization of this monomer would result in a conjugated polymer where the rigid, sp³-rich thietane unit acts as a periodic spacer. This can influence the polymer's morphology, solubility, and solid-state packing, thereby tuning its electrochromic properties, such as switching speed, color contrast, and stability. While polymers containing saturated thietane units in the main chain are not common in electrochromics, the use of functionalized precursors to build complex monomers is a well-established strategy. mdpi.com

Future Research Directions for 3,3 Bis Bromomethyl Thietane Chemistry

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of thietanes exist, the development of more efficient, sustainable, and versatile synthetic routes to 3,3-bis(bromomethyl)thietane and its derivatives remains a key area for future investigation. Current syntheses often rely on multi-step procedures that can be resource-intensive. nih.gov Future research could focus on the following areas:

Catalytic Approaches: The exploration of novel catalytic systems for the one-pot synthesis of the thietane (B1214591) ring from readily available acyclic precursors would be a significant advancement. This could involve the development of transition-metal catalysts or organocatalysts that can mediate the cyclization with high efficiency and selectivity.

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety, particularly for potentially exothermic reactions.

Green Chemistry Principles: Future synthetic strategies should prioritize the use of environmentally benign reagents and solvents, minimize waste generation, and improve atom economy. This could involve exploring biocatalytic methods or solvent-free reaction conditions.

A comparative overview of potential starting materials and synthetic strategies is presented in Table 1.

| Starting Material | Potential Synthetic Strategy | Key Advantages |

| 2,2-Bis(bromomethyl)-1,3-propanediol | Double nucleophilic substitution with a sulfide (B99878) source | Readily available starting material |

| Pentaerythritol | Multi-step conversion involving halogenation and cyclization | Cost-effective and abundant precursor |

| Divinyl sulfide and selenium dibromide | One-pot synthesis to form a related 2-bromomethyl-1,3-thiaselenole, suggesting pathways for thietane synthesis | High selectivity and potential for novel chalcogen-containing heterocycles |

This table is interactive. Users can sort and filter the data.

Investigation of Unprecedented Reaction Pathways

The inherent ring strain and the presence of two reactive bromomethyl groups in this compound suggest a rich and largely unexplored reaction landscape. Future research should aim to uncover and understand novel reaction pathways beyond simple nucleophilic substitutions at the side chains.

Ring-Opening Reactions: While the ring-opening of thietanes is known, a systematic investigation into the regioselective and stereoselective ring-opening of this compound with a wide range of nucleophiles and electrophiles could lead to the synthesis of novel functionalized sulfur-containing acyclic compounds. Computational studies could play a crucial role in predicting and understanding these reaction pathways. mdpi.com

Rearrangement Reactions: The strained four-membered ring may be susceptible to novel rearrangement reactions under thermal, photochemical, or catalytic conditions. These rearrangements could provide access to unique heterocyclic scaffolds that are otherwise difficult to synthesize.

Domino and Cascade Reactions: The bifunctional nature of the molecule makes it an ideal candidate for the development of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This could lead to the rapid construction of complex molecular architectures from a simple starting material.

Potential unprecedented reaction pathways are summarized in Table 2.

| Reaction Type | Potential Outcome | Significance |

| Catalytic Ring-Opening Polymerization | Synthesis of novel polythietanes with controlled molecular weight and architecture | Access to new materials with unique properties |

| Photochemically Induced Rearrangements | Formation of novel sulfur-containing heterocyclic systems | Expansion of the chemical space of organosulfur compounds |

| Metal-Mediated Cross-Coupling Reactions | Functionalization of the thietane ring itself, in addition to the side chains | Creation of highly substituted and complex thietane derivatives |

This table is interactive. Users can sort and filter the data.

Advanced Applications in Smart Materials Design

The unique structural features of this compound make it a promising building block for the design of advanced "smart" materials that can respond to external stimuli. The incorporation of the thietane moiety into polymer backbones or as pendant groups could impart novel properties.

Stimuli-Responsive Polymers: The sulfur atom in the thietane ring can be oxidized to sulfoxide (B87167) or sulfone, which would significantly alter the polarity and solubility of the resulting polymer. This reversible oxidation-reduction could be exploited to create redox-responsive materials for applications in drug delivery or sensors. Furthermore, the inherent polarity of the thietane ring could contribute to the development of thermoresponsive polymers with tunable lower critical solution temperatures (LCST). nih.govmdpi.combohrium.com

Mechanochromic Materials: The strained thietane ring could act as a mechanophore. When incorporated into a polymer chain, the application of mechanical force could potentially lead to the cleavage of the ring, generating reactive species that could trigger a color change or other detectable signal. rsc.orgnih.gov This could be utilized in the development of materials that can sense and report damage.

High Refractive Index Polymers: Sulfur-containing polymers are known to exhibit high refractive indices. The incorporation of the thietane unit could lead to the development of novel polymers with desirable optical properties for applications in lenses, coatings, and other optical components.

Table 3 outlines potential applications of this compound-derived polymers in smart materials.

| Smart Material Type | Potential Application | Underlying Principle |

| Redox-Responsive Hydrogels | Controlled drug release | Reversible oxidation of the thietane sulfur atom |

| Mechanochromic Elastomers | Stress sensing and damage detection | Force-induced ring-opening of the strained thietane |

| Thermoresponsive Films | Smart windows and sensors | Tunable LCST behavior due to the polarity of the thietane unit |

This table is interactive. Users can sort and filter the data.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Distinct signals for thietane ring protons (δ 4.2–4.5 ppm) and bromomethyl groups (δ 3.8–4.0 ppm) confirm structure .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 244 (M⁺) and fragment ions at m/z 163 ([C₃H₆Br]⁺) validate purity .

- X-ray Crystallography : Resolves stereochemistry in derivatives (e.g., dinuclear Ru complexes in ).

Advanced Consideration

Dynamic NMR reveals conformational flexibility in the thietane ring. Variable-temperature ¹H NMR shows coalescence of diastereotopic protons at <−40°C, indicating rapid ring puckering . Raman spectroscopy further quantifies ring strain (∼25 kcal/mol) via C-S-C bending modes .

How can this compound be utilized in polymer chemistry, and what are the stability challenges?

Basic Research Focus

The compound serves as a crosslinker in thiol-ene polymerizations. For example, reacting with dithiols (e.g., 1,6-hexanedithiol) under UV initiators forms polythioethers with high thermal stability (Tg > 120°C) .

Advanced Consideration

Degradation studies show that residual bromine impurities (>2%) accelerate chain scission at elevated temperatures (TGA mass loss >10% at 200°C). Stabilization strategies include post-polymerization treatments with Na₂SO₃ to quench Br⁻ ions .

What are the contradictions in reported synthetic yields, and how can they be resolved?

Advanced Research Focus

Discrepancies in yields (e.g., 60% vs. 85% for spirothietanes ) arise from:

- Catalyst deactivation : NiCl₂ forms inactive NiBr₂ complexes in HBr-rich conditions.

- Side reactions : Competing dimerization of intermediates (e.g., bis-thiols).

Resolution requires in-situ monitoring (e.g., FTIR tracking of C-Br bond disappearance) and DoE (Design of Experiments) to map optimal HBr:precursor ratios .

How does this compound compare to oxetane analogs in drug delivery applications?

Advanced Research Focus

Thietane’s larger ring size (4-membered vs. oxetane’s 3-membered) enhances metabolic stability but reduces solubility. In nucleoside analogs (e.g., thietanose derivatives ):

- Bioavailability : Thietane-modified nucleosides show 2–3× longer plasma half-life than oxetane counterparts.

- Toxicity : Higher lipophilicity increases hepatocyte uptake, requiring prodrug strategies (e.g., phosphate ester masking) .

What are the handling and storage protocols for this compound given its sensitivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.